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Compound of Interest

Compound Name: Fenoprofen Calcium hydrate

Cat. No.: B15623235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of fenoprofen calcium
dihydrate, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its
solid-state properties is critical for drug development, formulation, and ensuring therapeutic
efficacy. This document summarizes the key crystallographic data, details the experimental
protocols for its characterization, and visualizes the intricate molecular arrangement.

Crystallographic and Structural Data

The definitive crystal structure of fenoprofen calcium dihydrate was determined by single-
crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P21/n.
[1][2] The asymmetric unit contains one calcium cation, two fenoprofen anions (one of each
enantiomer, as it is a racemic compound), and two water molecules.[2]

The calcium ion is coordinated to six oxygen atoms.[1][3] Two of these coordinating oxygens
are from the two water molecules, and the other four are provided by the carboxylate groups of
four distinct fenoprofen anions.[1][3] This coordination environment is a key feature of the
crystal packing. Each fenoprofen anion, in turn, bridges two different calcium ions, creating a
polymeric network.[1][3]
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One of the water molecules is situated in a more polar region of the crystal lattice,
"sandwiched" between repeating polar carboxylate groups, while the other resides in a less
polar environment.[1][3] This difference in the local environment of the water molecules is
reflected in the dehydration behavior of the compound.[1]

The crystallographic data for fenoprofen calcium dihydrate at both room temperature and -100
°C are presented in the tables below.

Table 1: Unit Cell Parameters for Fenoprofen Calcium Dihydrate

Value (Room Temperature)

Parameter 2] Value (-100 °C)[2]
Crystal System Monoclinic Monoclinic

Space Group P21/n P21/n

a (A) 19.018 Not explicitly stated
b (A) 7.738 Not explicitly stated
c (A 19.472 Not explicitly stated
B(°) 91.66 Not explicitly stated

Note: While the room temperature unit cell parameters were determined from powder X-ray
diffraction data, the single-crystal structure was solved at -100 °C. The detailed atomic
coordinates, bond lengths, bond angles, and torsion angles from the single-crystal study are
essential for a complete understanding of the molecular geometry and intermolecular
interactions.

Experimental Methodologies

The determination of the crystal structure of fenoprofen calcium dihydrate and its
physicochemical characterization involved several key experimental techniques.

Single-Crystal X-ray Diffraction (XRD)
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The primary method for elucidating the three-dimensional atomic arrangement was single-

crystal XRD analysis.[1]

Experimental Protocol:

Crystallization: Single crystals of fenoprofen calcium dihydrate were grown for the analysis.
The specific solvent system and crystallization conditions are detailed in the primary
literature.

Data Collection: A suitable single crystal was mounted on a goniometer. The diffraction data
was collected at a temperature of -100 °C to minimize thermal vibrations and obtain a more
precise structure.

Structure Solution and Refinement: The collected diffraction data was processed to
determine the unit cell dimensions and space group. The crystal structure was solved using
direct methods and subsequently refined using full-matrix least-squares procedures. The
positions of all non-hydrogen atoms were refined anisotropically.

Powder X-ray Diffraction (PXRD)

PXRD was employed to analyze the bulk crystalline phase of fenoprofen calcium dihydrate at

room temperature and to study its dehydration and rehydration behavior.[1][2]

Experimental Protocol:

o Sample Preparation: The fenoprofen calcium dihydrate powder was gently packed into a

sample holder. For indexing the powder pattern, internal standards such as silicon powder
and silver behenate were used.[2]

Data Collection: The PXRD patterns were collected using a diffractometer with a specific X-
ray source (e.g., Cu Ka radiation). Data was typically collected over a 26 range sufficient to
capture all characteristic diffraction peaks.

Data Analysis: The experimental powder pattern was indexed to determine the unit cell
parameters at room temperature.[2] Rietveld refinement was also performed using the
atomic coordinates from the single-crystal structure determination to confirm the phase purity
and refine the lattice parameters.[2]
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Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were utilized to
investigate the thermal behavior, including dehydration and phase transitions.[1]

Experimental Protocol:

o DSC: A small, accurately weighed sample of fenoprofen calcium dihydrate was placed in an
aluminum pan. The sample was heated at a constant rate, and the heat flow to the sample
was monitored relative to an empty reference pan. This allows for the determination of the
temperatures and enthalpies of thermal events.

» TGA: A sample of the material was heated in a controlled atmosphere on a sensitive
microbalance. The change in mass of the sample as a function of temperature was recorded,
providing quantitative information about dehydration and decomposition processes.

Visualizing the Crystal Structure Determination
Workflow and Molecular Interactions

To better understand the process of crystal structure determination and the resulting molecular
arrangement, the following diagrams are provided.
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Caption: Experimental workflow for the characterization of fenoprofen calcium dihydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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